molecular formula C12H13N5O3 B14868250 2-methoxy-N'-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide

2-methoxy-N'-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide

Cat. No.: B14868250
M. Wt: 275.26 g/mol
InChI Key: VMBOJZXOSDYNEJ-UHFFFAOYSA-N
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Description

2-methoxy-N’-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide is a complex organic compound that belongs to the class of triazine derivatives

Preparation Methods

The synthesis of 2-methoxy-N’-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide typically involves the reaction of 2-methoxybenzoic acid hydrazide with 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

2-methoxy-N’-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

2-methoxy-N’-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N’-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or proteins essential for the survival and proliferation of microorganisms. This inhibition disrupts critical biological processes, leading to the death of the target cells .

Comparison with Similar Compounds

Similar compounds to 2-methoxy-N’-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)benzohydrazide include:

Properties

Molecular Formula

C12H13N5O3

Molecular Weight

275.26 g/mol

IUPAC Name

2-methoxy-N'-(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)benzohydrazide

InChI

InChI=1S/C12H13N5O3/c1-7-10(18)13-12(16-14-7)17-15-11(19)8-5-3-4-6-9(8)20-2/h3-6H,1-2H3,(H,15,19)(H2,13,16,17,18)

InChI Key

VMBOJZXOSDYNEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(NC1=O)NNC(=O)C2=CC=CC=C2OC

Origin of Product

United States

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